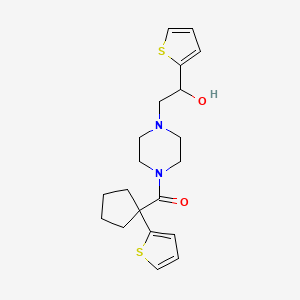

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

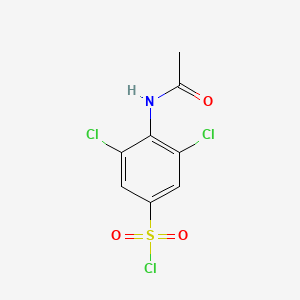

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound with promising potential for use in various fields of research and industry. It is a thiophene derivative, which are common structural units in pharmacological drugs and medicinal chemistry .

Synthesis Analysis

The synthesis of this compound or its similar derivatives involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis

The molecular formula of this compound isC18H22N2O2S. The molecular weight is 330.45. The compound consists of a thiophene and piperazine moieties .

Wissenschaftliche Forschungsanwendungen

Biological Activities and Potential Applications

Discovery of Potent Antagonists : Research on similar compounds has led to the discovery of potent antagonists for G protein-coupled receptors like NPBWR1 (GPR7). These antagonists, synthesized through modifications of related structures, have shown subnanomolar potencies in functional and binding assays, highlighting the potential of such compounds in therapeutic applications (Romero et al., 2012).

Antimicrobial Activity : Similar compounds have been synthesized and evaluated for their antimicrobial activity. The modification of related structures has resulted in compounds with moderate to good antimicrobial activities, suggesting the potential use of such compounds in addressing bacterial and fungal infections (Mhaske et al., 2014).

Synthesis and Application in Material Science : The synthesis and characterization of compounds with thiophene moieties have revealed their wide spectrum of biological activities and applications in material science. These include uses in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating the diverse applicability of such structures in both biomedicine and technology (Nagaraju et al., 2018).

Anticancer and Antituberculosis Studies : Research into compounds with piperazine and thiophene groups has included studies on their anticancer and antituberculosis activities. These studies have synthesized various derivatives and evaluated their efficacy against different cancer cell lines and tuberculosis, highlighting the therapeutic potential of such compounds (Mallikarjuna et al., 2014).

Allosteric Enhancers of the A1 Adenosine Receptor : The synthesis and evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor have been explored. These studies suggest the importance of such compounds in modulating receptor activities, with potential implications for the development of novel therapeutics (Romagnoli et al., 2008).

Eigenschaften

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c23-16(17-5-3-13-25-17)15-21-9-11-22(12-10-21)19(24)20(7-1-2-8-20)18-6-4-14-26-18/h3-6,13-14,16,23H,1-2,7-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKWRRSUWKYXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CC(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B2805647.png)

![2-(4-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2805648.png)

![tert-Butyl 4-imino-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2805652.png)

![4-Phenylmethoxycarbonyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2805655.png)

![5-((2-chloro-6-fluorobenzyl)thio)-7-cyclopentyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2805656.png)

![N-(1-cyanocyclohexyl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2805658.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2805659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2805661.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2805663.png)

![2-[(3-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2805668.png)